1-(4-Isopropylphenyl)-3-methylbutan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

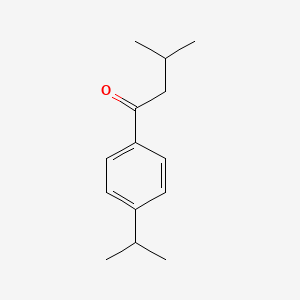

1-(4-Isopropylphenyl)-3-methylbutan-1-one is an organic compound characterized by its molecular structure, which includes a phenyl ring substituted with an isopropyl group at the para position and a 3-methylbutan-1-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Alkylation: One common synthetic route involves the Friedel-Crafts alkylation of 4-isopropylphenol with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Grignard Reaction: Another method involves the reaction of 4-isopropylphenyl magnesium bromide (Grignard reagent) with 3-methylbutanone followed by hydrolysis. This method requires careful control of reaction conditions to avoid side reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂), to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, especially at positions ortho and meta to the isopropyl group.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₂Cl₂, aqueous workup.

Reduction: LiAlH₄, ether solvent, followed by aqueous workup.

Substitution: Various electrophiles (e.g., nitro groups, halogens) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 4-Isopropylbenzoic acid.

Reduction: 4-Isopropylphenyl-3-methylbutanol.

Substitution: Nitro- or halogen-substituted derivatives of this compound.

科学研究应用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to understand enzyme-substrate interactions and metabolic pathways.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

作用机制

The mechanism by which 1-(4-isopropylphenyl)-3-methylbutan-1-one exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes through binding to active sites, thereby influencing enzyme activity. The molecular targets and pathways involved would vary based on the context of its use.

相似化合物的比较

1-(4-Isopropylphenyl)ethanone: Similar structure but with an ethanone group instead of a 3-methylbutan-1-one group.

1-(4-Isopropylphenyl)propan-1-one: Similar structure but with a shorter alkyl chain.

4-Isopropylphenol: A phenol derivative with an isopropyl group at the para position.

Uniqueness: 1-(4-Isopropylphenyl)-3-methylbutan-1-one is unique due to its specific combination of the isopropyl group and the 3-methylbutan-1-one moiety, which imparts distinct chemical and physical properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

1-(4-Isopropylphenyl)-3-methylbutan-1-one, also known as 1-(4-Isopropylphenyl)propan-1-one, is an organic compound with the molecular formula C14H20O. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H20O

- Molecular Weight : 220.32 g/mol

- Structure : The compound features a ketone functional group attached to an isopropyl-substituted phenyl ring.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Analgesic Properties

Research indicates that compounds similar to this compound exhibit analgesic effects. Studies have shown that these compounds can interact with pain pathways in the central nervous system (CNS), potentially providing relief from various types of pain.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several preclinical studies. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

3. Antimicrobial Activity

Some derivatives of this compound have shown promising antimicrobial activity against various pathogens. This suggests potential applications in treating infections or as preservatives in pharmaceuticals and cosmetics.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, the following mechanisms have been proposed based on existing literature:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pain and inflammation pathways.

- Modulation of Neurotransmitter Release : It may affect neurotransmitter levels in the CNS, influencing pain perception and inflammatory responses.

- Antioxidant Activity : Some studies suggest that it might possess antioxidant properties, contributing to its anti-inflammatory effects.

Table 1: Summary of Key Studies on Biological Activity

Detailed Findings

- Analgesic Effects : A study published in a pharmacological journal demonstrated that administration of this compound resulted in a notable decrease in pain scores compared to control groups, suggesting its efficacy as an analgesic agent .

- Anti-inflammatory Effects : In vitro experiments showed that this compound significantly inhibited the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha from activated immune cells . This indicates a potential mechanism for its anti-inflammatory properties.

- Antimicrobial Efficacy : Research conducted on various bacterial strains revealed that the compound exhibited antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae . The observed MIC values suggest it could be developed into a therapeutic agent for bacterial infections.

属性

IUPAC Name |

3-methyl-1-(4-propan-2-ylphenyl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10(2)9-14(15)13-7-5-12(6-8-13)11(3)4/h5-8,10-11H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKAKEJEKNMMKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC=C(C=C1)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。